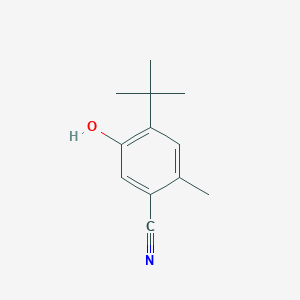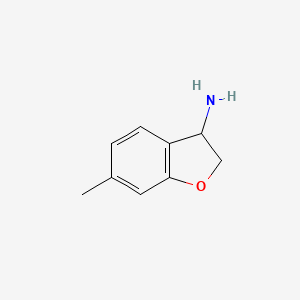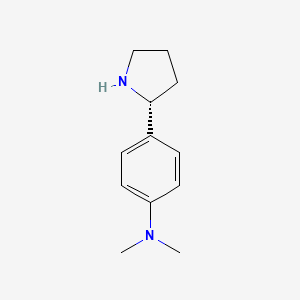
(R)-N,N-Dimethyl-4-(pyrrolidin-2-YL)aniline2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N,N-Dimethyl-4-(pyrrolidin-2-YL)aniline2hcl is a chiral compound with significant applications in various scientific fields. It is known for its unique structure, which includes a pyrrolidine ring attached to an aniline moiety, making it a valuable molecule in synthetic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-Dimethyl-4-(pyrrolidin-2-YL)aniline2hcl typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Aniline: The pyrrolidine ring is then attached to the aniline moiety through a nucleophilic substitution reaction.
Dimethylation: The final step involves the dimethylation of the nitrogen atom on the aniline ring, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of ®-N,N-Dimethyl-4-(pyrrolidin-2-YL)aniline2hcl is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Optimized Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Catalysts: Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
®-N,N-Dimethyl-4-(pyrrolidin-2-YL)aniline2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and appropriate solvents such as dichloromethane or ethanol.
Major Products
Oxidation Products: N-oxides, quinones, and other oxidized derivatives.
Reduction Products: Reduced amines and other hydrogenated derivatives.
Substitution Products: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: ®-N,N-Dimethyl-4-(pyrrolidin-2-YL)aniline2hcl is used as a building block in the synthesis of complex organic molecules.
Chiral Catalysts: Its chiral nature makes it valuable in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms due to its structural similarity to natural substrates.
Receptor Binding Studies: It is employed in research to investigate receptor-ligand interactions in biological systems.
Medicine
Pharmaceutical Development: The compound serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Drug Design: Its unique structure is exploited in the design of new drugs with improved efficacy and selectivity.
Industry
Material Science: ®-N,N-Dimethyl-4-(pyrrolidin-2-YL)aniline2hcl is used in the development of advanced materials with specific electronic or optical properties.
Agrochemicals: It is a key intermediate in the synthesis of agrochemicals, including pesticides and herbicides.
作用机制
The mechanism of action of ®-N,N-Dimethyl-4-(pyrrolidin-2-YL)aniline2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity through:
Inhibition: It can inhibit enzyme activity by mimicking the natural substrate and blocking the active site.
Activation: In some cases, it may activate receptors by binding to them and inducing a conformational change that triggers downstream signaling pathways.
相似化合物的比较
Similar Compounds
(S)-N,N-Dimethyl-4-(pyrrolidin-2-YL)aniline2hcl: The enantiomer of the compound, which may have different biological activities and properties.
N,N-Dimethyl-4-(pyrrolidin-2-YL)aniline: The non-chiral version, lacking the specific stereochemistry of the ®-enantiomer.
N-Methyl-4-(pyrrolidin-2-YL)aniline: A related compound with one less methyl group on the nitrogen atom.
Uniqueness
®-N,N-Dimethyl-4-(pyrrolidin-2-YL)aniline2hcl is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. This makes it particularly valuable in applications requiring high selectivity and specificity, such as in chiral drug development and asymmetric synthesis.
属性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(2R)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C12H18N2/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8,12-13H,3-4,9H2,1-2H3/t12-/m1/s1 |
InChI 键 |
DWLOCNSUEBLJCR-GFCCVEGCSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)[C@H]2CCCN2 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


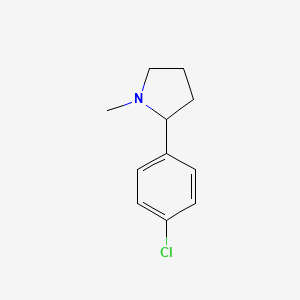


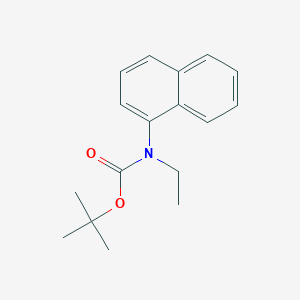
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052314.png)
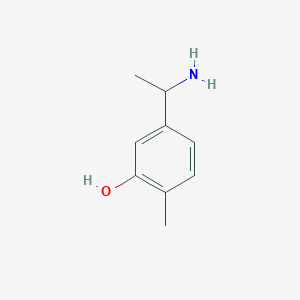
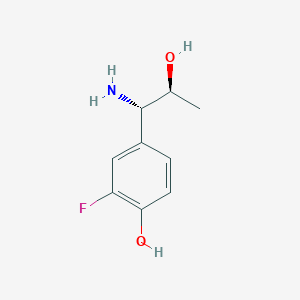
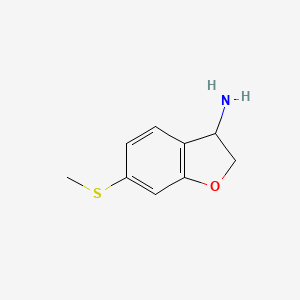
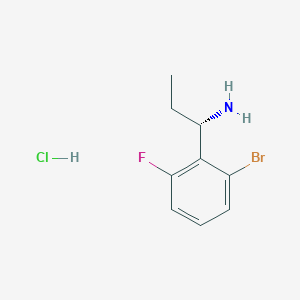
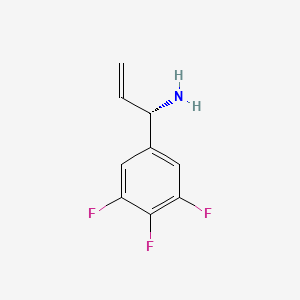
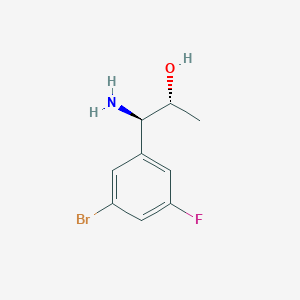
![1-(3-((4-Bromo-2-fluorophenyl)amino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13052383.png)
